molecular formula C26H20ClN5O2 B2816741 (E)-3-((2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)methyl)-7-ethoxyquinolin-2(1H)-one CAS No. 375839-83-1

(E)-3-((2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)methyl)-7-ethoxyquinolin-2(1H)-one

Cat. No.: B2816741
CAS No.: 375839-83-1
M. Wt: 469.93
InChI Key: DKJYCHLPKWHBCR-RWPZCVJISA-N
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Description

(E)-3-((2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)methyl)-7-ethoxyquinolin-2(1H)-one is a synthetically designed small molecule that represents a novel chemical scaffold with significant potential in kinase-targeted cancer research. This compound is structurally characterized by a hydrazone linker connecting a 6-chloro-4-phenylquinazoline moiety, a privileged structure in kinase inhibition [1] , to a 7-ethoxyquinolin-2(1H)-one group. This molecular architecture is engineered to function as a potent ATP-competitive inhibitor, potentially targeting a spectrum of oncogenic kinases, particularly those within the receptor tyrosine kinase (RTK) family such as the Epidermal Growth Factor Receptor (EGFR) [1] . Its primary research value lies in its application as a chemical probe to investigate dysregulated kinase signaling pathways in various cancer cell lines, enabling the study of proliferation, apoptosis, and angiogenesis. The (E)-hydrazone configuration is critical for its bioactivity and planar conformation, facilitating strong binding affinity within the kinase ATP-binding pocket. Researchers utilize this compound in in vitro assays to elucidate novel mechanisms of action, explore resistance pathways, and as a lead compound for the development of next-generation targeted therapeutics against resistant cancers.

Properties

CAS No.

375839-83-1

Molecular Formula

C26H20ClN5O2

Molecular Weight

469.93

IUPAC Name

3-[(E)-[(6-chloro-4-phenylquinazolin-2-yl)hydrazinylidene]methyl]-7-ethoxy-1H-quinolin-2-one

InChI

InChI=1S/C26H20ClN5O2/c1-2-34-20-10-8-17-12-18(25(33)29-23(17)14-20)15-28-32-26-30-22-11-9-19(27)13-21(22)24(31-26)16-6-4-3-5-7-16/h3-15H,2H2,1H3,(H,29,33)(H,30,31,32)/b28-15+

InChI Key

DKJYCHLPKWHBCR-RWPZCVJISA-N

SMILES

CCOC1=CC2=C(C=C1)C=C(C(=O)N2)C=NNC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)methyl)-7-ethoxyquinolin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the quinazoline core: This is achieved through the condensation of 2-aminobenzonitrile with appropriate aldehydes or ketones.

    Introduction of the hydrazono group: This involves the reaction of the quinazoline derivative with hydrazine or substituted hydrazines.

    Formation of the final product: The final step involves the reaction of the intermediate with 7-ethoxyquinolin-2(1H)-one under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)methyl)-7-ethoxyquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the hydrazono group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and ethoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce amino derivatives.

Scientific Research Applications

(E)-3-((2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)methyl)-7-ethoxyquinolin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (E)-3-((2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)methyl)-7-ethoxyquinolin-2(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by:

    Inhibiting enzyme activity: By binding to the active site of enzymes, it can prevent substrate binding and subsequent catalytic activity.

    Modulating receptor function: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    Interacting with nucleic acids: The compound could intercalate into DNA or RNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its dual heterocyclic system and specific substituents. Below is a comparative analysis with analogous compounds (Table 1):

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Formula Key Features Reference
Target Compound Quinazoline + Quinolinone 6-Cl, 4-Ph, 7-OEt C₂₆H₂₀ClN₅O₂ Hydrazone linker, (E)-configuration N/A
7-Substituted Quinazolin-4(3H)-ones () Quinazoline Variable (e.g., 7-Cl, 7-OCH₃) Variable Lacks quinolinone moiety; simpler substituents
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione () Triazole-thione + hydrazone 2-Cl, benzylidene C₁₅H₁₁Cl₂N₅S Triazole-thione core; no quinazoline/quinoline
7-Chloranyl-4-(dimethylamino)-1-(2-hydroxyethyl)quinazolin-2-one () Quinazolin-2-one 7-Cl, 4-N(CH₃)₂, 1-(2-hydroxyethyl) C₁₂H₁₄ClN₃O₂ Simplified quinazoline; hydrophilic substituents
(3,3′-((4-((1-(6-methyl-2-oxo-1,2-dihydroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)methylene)-bis(4-hydroxy-6-methoxyquinolin-2(1H)-one)) () Quinolinone-triazole 6-CH₃, 4-OCH₃ C₄₀H₃₂N₆O₈ Triazole linker; bis-quinolinone system
Key Observations:

Core Diversity : The target compound’s dual heterocyclic system distinguishes it from simpler quinazoline derivatives (e.g., ) and triazole-based systems (e.g., ).

Substituent Influence: The 7-ethoxy group on the quinolinone moiety enhances lipophilicity compared to ’s 7-chloro and hydroxyethyl substituents. The 6-chloro-4-phenylquinazoline group increases steric bulk relative to ’s 6-methylquinolinone.

Linker Flexibility : The hydrazone bridge in the target compound may offer greater conformational adaptability than rigid triazole linkers () or direct bonds ().

Similarity Metrics and Computational Analysis
  • Tanimoto Coefficient : Using binary fingerprints (e.g., MACCS keys), the target compound shows moderate similarity (~0.4–0.6) to quinazoline derivatives () and lower similarity (<0.3) to triazole-thiones () due to core divergence .
  • Graph-Based Comparison: Subgraph isomorphism analysis () highlights shared motifs, such as the quinazoline ring, but distinguishes the target compound via its unique hydrazone-quinolinone extension.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-3-((2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)methyl)-7-ethoxyquinolin-2(1H)-one, and how can reaction conditions be standardized?

  • Methodological Answer : The compound can be synthesized via hydrazone formation between 6-chloro-4-phenylquinazolin-2-yl hydrazine and a substituted quinolin-2(1H)-one aldehyde derivative. Key steps include refluxing in ethanol with catalytic acetic acid (to promote imine formation) and purification via column chromatography using a 1:6.5 ethyl acetate:hexane ratio. Reaction progress should be monitored by TLC with KMnO₄ visualization and confirmed via ¹H/¹³C NMR . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of hydrazine to aldehyde) reduces side products like unreacted intermediates .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • ¹H NMR : Confirm the presence of the hydrazone proton (δ 8.2–8.5 ppm) and ethoxy group protons (δ 1.4–1.6 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) .
  • X-ray crystallography : Resolve the (E)-configuration of the hydrazone moiety and planarity of the quinazoline-quinoline system. Bond angles (e.g., C=N–N=C ~120–125°) and torsion angles (<5° deviation) confirm stereochemical purity .
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₆H₂₀ClN₅O₂: 486.1325; observed: 486.1328) .

Q. What are the critical purity thresholds for this compound in biological assays, and how can impurities be quantified?

  • Methodological Answer : Purity ≥95% (by HPLC) is required for reliable bioactivity studies. Use a C18 column with a methanol:water (70:30) mobile phase at 1.0 mL/min, monitoring UV absorption at 254 nm. Impurities (e.g., unreacted hydrazine or aldehyde) can be quantified via integration of HPLC peaks or differential scanning calorimetry (DSC) to detect melting point deviations .

Advanced Research Questions

Q. How does the (E)-configuration of the hydrazone moiety influence the compound’s electronic properties and binding affinity to biological targets?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G(d)) to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps. Compare with (Z)-isomers to assess steric and electronic effects on target binding (e.g., kinase inhibition). Experimental validation via surface plasmon resonance (SPR) can quantify binding kinetics (ka/kd) .

Q. What strategies can mitigate oxidative degradation of the hydrazone linkage under physiological conditions?

  • Methodological Answer :

  • Stabilization : Co-crystallize with antioxidants (e.g., ascorbic acid) or modify the hydrazone with electron-withdrawing groups (e.g., –NO₂ at the quinazoline ring) to reduce susceptibility to hydrolysis .
  • Accelerated stability testing : Expose the compound to pH 7.4 buffer at 40°C for 14 days, monitoring degradation via HPLC. Degradation products (e.g., free hydrazine) can be identified via LC-MS/MS .

Q. How can structure-activity relationship (SAR) studies optimize the quinoline and quinazoline substituents for enhanced bioactivity?

  • Methodological Answer :

  • Substituent screening : Synthesize analogs with varying substituents (e.g., –Cl, –OCH₃, –CF₃) at the quinazoline 6-position and quinoline 7-position. Test in vitro against target enzymes (e.g., topoisomerase II) using fluorescence polarization assays.
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent bulk/hydrophobicity with IC₅₀ values. Prioritize analogs with predicted logP <3.5 for improved solubility .

Q. What experimental designs are suitable for evaluating the environmental fate of this compound in aquatic systems?

  • Methodological Answer : Conduct a tiered assessment:

  • Phase 1 : Measure logD (octanol-water distribution) at pH 5–9 to predict bioavailability.
  • Phase 2 : Use OECD 308 guidelines to assess biodegradation in sediment-water systems. Monitor via GC-MS for persistent metabolites (e.g., chlorinated aromatic fragments) .
  • Phase 3 : Microcosm studies with Daphnia magna to determine EC₅₀ values for acute toxicity .

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